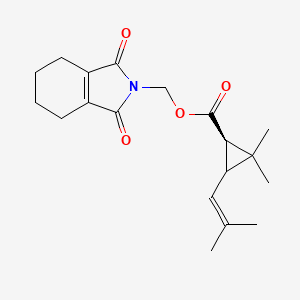

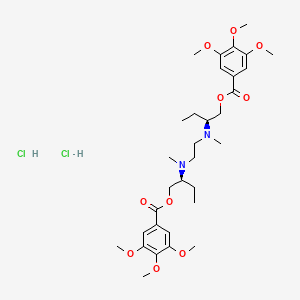

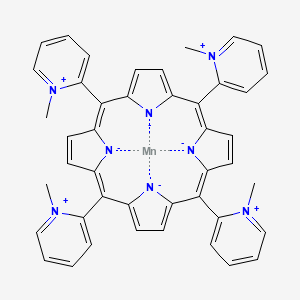

(24R)-11alpha,20,24-trihydroxyecdysone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

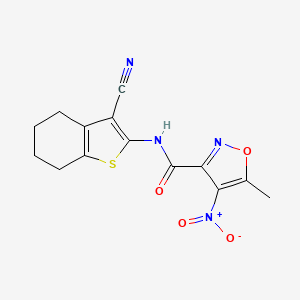

(24R)-11alpha,20,24-trihydroxyecdysone is a phytoecdysteroid, an 11alpha-hydroxy steroid, a 20-hydroxy steroid and a 24-hydroxy steroid. It derives from an ecdysone.

Scientific Research Applications

Highly Oxygenated Ecdysteroids from Vitex Canescens Root Bark

- Study Findings : This study isolated highly oxygenated ecdysteroids, including (24R)-11alpha,20,24-trihydroxyecdysone, from Vitex canescens root bark. The significance of these compounds in the plant and their potential applications were discussed (Suksamrarn, Promrangsan, & Jintasirikul, 2000).

Punisterone: A New Phytoecdysteroid from Blandfordia Punicea

- Study Findings : This research identified a new phytoecdysteroid, punisterone, which includes (24R)-11alpha,20,24-trihydroxyecdysone, from the seeds of Blandfordia punicea. The study sheds light on the diversity of ecdysteroids in nature (Sarker, Dinan, Girault, Lafont, & Waterman, 1996).

Cytotoxic Pentacyclic Triterpenes from Combretum Nigricans

- Study Findings : This study explored the cytotoxic properties of certain compounds, including variants of ecdysteroids like 11alpha-acetoxy-20,24-epoxy-25-hydroxy-dammar-3-one, which relate to the broader family of compounds including (24R)-11alpha,20,24-trihydroxyecdysone (Simon et al., 2003).

Photochemical Transformation of 20-Hydroxyecdysone

- Study Findings : This research investigated the photochemical transformation of 20-hydroxyecdysone, leading to the creation of both monomeric and dimeric ecdysteroid analogues, which enhances our understanding of the chemical properties and potential applications of ecdysteroids (Harmatha, Buděšínský, & Vokáč, 2002).

Ecdysteroids of Vitex Scabra Stem Bark

- Study Findings : This paper discusses the isolation of new ecdysteroids, including variations like 24-epi-pinnatasterone, from Vitex scabra stem bark. Such studies contribute to our understanding of the chemical diversity and potential uses of ecdysteroids (Suksamrarn, Kumpun, & Yingyongnarongkul, 2002).

Antioxidant Activity of Ecdysteroids from Serratula Strangulata

- Study Findings : This study focuses on the antioxidant activities of ecdysteroids, including a new variant, isolated from the Chinese herb Serratula strangulata. The findings highlight the potential therapeutic applications of ecdysteroids in oxidative stress-related conditions (Dai et al., 2010).

New Insecticides with Ecdysteroidal and Juvenile Hormone Activity

- Study Findings : This research delves into the development of novel insecticides that mimic the action of insect hormones, including 20-hydroxyecdysone. The study contributes to our understanding of how ecdysteroids can be used in pest control and agriculture (Dhadialla, Carlson, & Le, 1998).

20-Hydroxyecdysone and its Protective Arm in the RAAS via Mas Receptor

- Study Findings : This study explores the pharmaceutical and medical applications of 20-hydroxyecdysone, focusing on its potential for treating neuromuscular, cardio-metabolic, and respiratory diseases. It provides insights into the therapeutic potential of ecdysteroids in human health (Lafont et al., 2021).

properties

Molecular Formula |

C27H44O9 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,5,6-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O9/c1-23(2,34)20(32)10-21(33)26(5,35)19-6-7-27(36)14-9-15(28)13-8-16(29)17(30)11-24(13,3)22(14)18(31)12-25(19,27)4/h9,13,16-22,29-36H,6-8,10-12H2,1-5H3/t13-,16+,17-,18+,19-,20+,21+,22+,24-,25+,26+,27+/m0/s1 |

InChI Key |

JZLJYAKQIWKLJN-GZOLVMJQSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](C[C@H](C(C)(C)O)O)O)O)O)O |

Canonical SMILES |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CC(C(C)(C)O)O)O)O)O)O |

synonyms |

(24R)-11alpha,20,24-trihydroxyecdysone 11,20,24-trihydroxyecdysone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

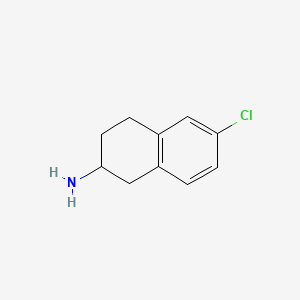

![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)